Pharmacokinetic Profile: Reduced Peak Plasma Concentrations of Perphenazine Decanoate vs. Perphenazine Enanthate
In a crossover study of 10 schizophrenic inpatients, perphenazine decanoate (PD) demonstrated significantly lower peak plasma concentrations of perphenazine compared to perphenazine enanthate (PE) at all dosage levels tested. This resulted in a more even and flat plasma concentration profile for the decanoate ester [1].
| Evidence Dimension | Plasma Concentration Profile (Peak) |
|---|---|
| Target Compound Data | Significantly lower peak plasma concentrations vs. PE |
| Comparator Or Baseline | Perphenazine enanthate (PE) |
| Quantified Difference | Significantly lower (p<0.05) |
| Conditions | Schizophrenic inpatients; cross-over design; individual dosing |
Why This Matters
Lower peak plasma concentrations are clinically associated with a reduced incidence of acute extrapyramidal side effects (EPS) and sedation, offering a better tolerability profile for patients requiring long-term maintenance therapy.
- [1] Knudsen P, Hansen LB, Larsen NE. Perphenazine decanoate in sesame oil vs. perphenazine enanthate in sesame oil: a comparative study of pharmacokinetic properties and some clinical implications. Acta Psychiatr Scand Suppl. 1985;322:11-4. View Source
